6-(Benzyloxy)-1,3-benzoxazol-2-amine 6-(Benzyloxy)-1,3-benzoxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 1820683-04-2
VCID: VC6796240
InChI: InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16)
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N
Molecular Formula: C14H12N2O2
Molecular Weight: 240.262

6-(Benzyloxy)-1,3-benzoxazol-2-amine

CAS No.: 1820683-04-2

Cat. No.: VC6796240

Molecular Formula: C14H12N2O2

Molecular Weight: 240.262

* For research use only. Not for human or veterinary use.

6-(Benzyloxy)-1,3-benzoxazol-2-amine - 1820683-04-2

Specification

CAS No. 1820683-04-2
Molecular Formula C14H12N2O2
Molecular Weight 240.262
IUPAC Name 6-phenylmethoxy-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C14H12N2O2/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16)
Standard InChI Key GUNUIEUVOUBRAZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(O3)N

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

6-(Benzyloxy)-1,3-benzoxazol-2-amine (CAS: 1820683-04-2) is a bicyclic heteroaromatic compound comprising a benzoxazole core substituted at the 6-position with a benzyloxy group and at the 2-position with an amine moiety . Its systematic IUPAC name is 2-amino-6-(phenylmethoxy)-1,3-benzoxazole, and its molecular formula is C₁₄H₁₂N₂O₂, corresponding to a molecular weight of 240.26 g/mol .

Table 1: Key Identifiers of 6-(Benzyloxy)-1,3-benzoxazol-2-amine

PropertyValue
CAS Registry Number1820683-04-2
Molecular FormulaC₁₄H₁₂N₂O₂
Molecular Weight240.26 g/mol
XLogP3-AA2.7 (estimated)
Hydrogen Bond Donors2 (NH₂ group)
Hydrogen Bond Acceptors4 (2 oxazole O, 1 ether O, 1 amine N)

Structural Analysis

The benzoxazole core consists of a fused benzene and oxazole ring, with the oxazole contributing two nitrogen atoms (N-1 and N-3) and one oxygen atom (O-1) . Substitution at the 6-position introduces a benzyloxy group (–O–CH₂–C₆H₅), while the 2-position bears a primary amine (–NH₂). This substitution pattern influences electronic distribution, as the electron-donating benzyloxy group at C-6 may enhance resonance stabilization of the oxazole ring .

Synthetic Methodologies

Conventional Synthesis Routes

Benzoxazole derivatives are typically synthesized via cyclocondensation of o-aminophenols with carboxylic acid derivatives or aldehydes under acidic conditions . For 6-(Benzyloxy)-1,3-benzoxazol-2-amine, a plausible route involves:

  • Benzylation of o-Aminophenol Precursor:
    Protection of the hydroxyl group in 5-amino-2-benzyloxyphenol using benzyl bromide in the presence of a base (e.g., K₂CO₃) to yield 5-amino-2-(benzyloxy)phenol.

  • Cyclization with Cyanogen Bromide (CNBr):
    Reaction of the protected aminophenol with CNBr in ethanol under reflux, facilitating oxazole ring formation via nucleophilic attack of the amine on the electrophilic carbon of CNBr .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsTemperatureDurationYield*
1Benzyl bromide, K₂CO₃, DMF80°C6 h75%
2CNBr, EtOH, reflux78°C12 h60%
*Theoretical yields based on analogous benzoxazole syntheses .

Alternative Green Chemistry Approaches

Recent advancements emphasize solvent-free mechanochemical synthesis using ZnO nanoparticles or recyclable catalysts like Cu(II)-DiAmSar/SBA-15 . For instance, ball-milling 5-amino-2-(benzyloxy)phenol with trimethyl orthoformate in the presence of ZnO-NPs (10 mol%) at 25 Hz for 2 hours could provide a sustainable route to the target compound .

Physicochemical Properties

Solubility and Stability

The compound is expected to exhibit limited water solubility (<1 mg/mL at 25°C) due to its hydrophobic benzyl group. Solubility in organic solvents follows the order: DMSO > DMF > dichloromethane > ethanol . Stability studies suggest susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage at 2–8°C in inert atmospheres .

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